3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid
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Overview
Description
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group using fluorinating agents. The final step involves the formation of the boronic acid moiety through borylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and oxadiazole groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes and receptors, modulating their activity. The boronic acid moiety can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. These interactions make the compound a valuable tool in studying and modulating biological processes.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid stands out due to its unique combination of functional groups. Similar compounds include:
3-(Trifluoromethyl)phenylboronic acid: Lacks the oxadiazole ring, resulting in different chemical properties and applications.
4-(1,2,4-Oxadiazol-3-yl)phenylboronic acid:
3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of a boronic acid moiety, leading to different interactions and applications.
Properties
Molecular Formula |
C9H6BF3N2O3 |
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Molecular Weight |
257.96 g/mol |
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H6BF3N2O3/c11-9(12,13)7-3-5(10(16)17)1-2-6(7)8-14-4-18-15-8/h1-4,16-17H |
InChI Key |
AZLSMCYONUVAOU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=NOC=N2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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